[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane
Description
The compound [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane (hereafter referred to as Ru-NHC-PhInd) is a ruthenium-based metathesis catalyst featuring a bulky N-heterocyclic carbene (NHC) ligand, a tricyclohexylphosphine (PCy₃) ancillary ligand, and a 3-phenylindenylidene alkylidene group. Its structure combines thermal stability from the NHC ligand with tunable reactivity due to the indenylidene moiety, making it effective in ring-closing metathesis (RCM) and cross-metathesis applications . This compound belongs to the broader family of Grubbs-type catalysts but distinguishes itself through ligand architecture and electronic properties.
Propriétés
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C18H33P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNUJWCJGIGFBS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H69Cl2N2PRu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the nucleophilic N-heterocyclic carbene (NHC) ligand . This ligand plays a crucial role in various catalytic reactions, including the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes.
Mode of Action
The compound interacts with its targets through its nucleophilic N-heterocyclic carbene (NHC) ligand . It can be used to synthesize an IMes ligated-rhodium complex, which acts as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes.
Biochemical Pathways
The compound affects the hydrogenation pathway of substituted aryl and heteroaryl boronate esters. By acting as a catalyst, it facilitates the conversion of these esters into cis-substituted borylated cycloalkanes. This process is crucial in the synthesis of various organic compounds.
Activité Biologique
Ruthenium complexes, particularly those containing N-heterocyclic carbenes (NHCs), have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane is a notable example that has been studied for its potential antimicrobial and antiproliferative properties.
Chemical Structure and Properties
The compound's structure features a ruthenium center coordinated with NHC and phosphine ligands, which contribute to its stability and reactivity. The molecular formula is C39H53Cl2N3Ru, with a molecular weight of approximately 827 g/mol. Its unique architecture allows it to participate in various catalytic processes, particularly olefin metathesis.
Biological Activity Overview
Recent studies have highlighted the biological activities of ruthenium NHC complexes, focusing on their antimicrobial and anticancer properties:
Antimicrobial Activity
Ruthenium complexes have shown promising activity against a range of microbial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes.
- Gram-negative Bacteria : Limited activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal Strains : Notably active against Candida albicans .
The mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic processes.
Antiproliferative Activity
The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Human colon, breast, cervix, liver cancer cells, and rat glioblastoma.
- Comparison with Standard Drugs : Ruthenium complexes generally exhibit higher cytotoxicity than traditional anticancer agents .
Case Studies
Several studies have explored the biological efficacy of ruthenium complexes:
- Study on Antibacterial Efficacy :
- Cancer Cell Line Testing :
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the complex facilitates penetration into bacterial membranes.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways .
Summary Table of Biological Activities
Applications De Recherche Scientifique
Recent studies have explored the potential of ruthenium complexes, including this compound, as anticancer agents. The unique properties of ruthenium complexes allow them to interact with biological systems differently than traditional platinum-based drugs.
2.1 Anticancer Activity
Research indicates that ruthenium complexes exhibit promising anticancer properties against various cancer types, including breast and colorectal cancers. The mechanism involves selective targeting of cancer cells while minimizing damage to healthy cells, attributed to differences in redox potentials between tumor and normal tissues.
Case Study: RAPTA-C
RAPTA-C is a well-studied ruthenium complex that shares structural similarities with [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane. It has demonstrated significant antimetastatic effects in preclinical models:
- Cancer Type : Ovarian Carcinoma
- Model Used : Chicken chorioallantoic membrane
- Outcome : Reduced primary tumor growth and metastasis
Mechanistic Insights
The catalytic mechanism of the compound involves the formation of a ruthenium-carbene intermediate that facilitates the metathesis reaction. Studies have shown that altering the ligand environment can significantly affect the reactivity and selectivity of the catalyst.
Comparaison Avec Des Composés Similaires
Structural and Ligand-Based Differences
a) Core Ligand Modifications
- Grubbs Second-Generation Catalyst (GII): RuCl₂(=CHPh)(PCy₃)(IMes) (IMes = 1,3-dimesitylimidazol-2-ylidene) The saturated imidazolidin-2-ylidene ligand in Ru-NHC-PhInd provides stronger σ-donation and weaker π-acceptance compared to the unsaturated imidazol-2-ylidene in GII. The 3-phenylindenylidene group in Ru-NHC-PhInd offers greater steric bulk and π-conjugation than the benzylidene group (=CHPh) in GII, influencing substrate selectivity .
Hoveyda-Grubbs Catalyst (HGII) : RuCl₂(=C(OiPr)Ph)(IMes)
- AquaMet and FixCa (Type 2 Catalysts): These feature charged substituents (e.g., piperazinium or trimethylammonio groups) on the NHC ligand, enhancing solubility in polar solvents. Ru-NHC-PhInd, with its hydrophobic tricyclohexylphosphine and mesityl groups, is better suited for non-polar media .
b) Geometric Parameters
Crystallographic data for Ru-NHC-PhInd analogs (e.g., bond lengths: Ru–Cl ≈ 2.35–2.40 Å, Ru–Calkylidene ≈ 1.85 Å) align with other NHC-ruthenium complexes, but minor variations in ligand geometry (e.g., Addison parameter = 0.244 in ) reflect differences in electron distribution and steric strain .
Catalytic Performance
a) Activity in Ring-Closing Metathesis (RCM)
| Compound | Turnover Frequency (TOF) | Substrate Scope | Thermal Stability |
|---|---|---|---|
| Ru-NHC-PhInd | Moderate-High | Sterically demanding alkenes | Excellent (≤100°C) |
| Grubbs II (GII) | High | Broad, including simple alkenes | Moderate |
| Hoveyda-Grubbs (HGII) | Low-Moderate | Polar solvents, macrocycles | High |
| AquaMet | Low | Aqueous media | Moderate |
- Ru-NHC-PhInd outperforms HGII in non-polar solvents for bulky substrates due to its indenylidene group .
- Compared to Grubbs II, Ru-NHC-PhInd shows slower initiation but higher stability in prolonged reactions .
b) Substrate Selectivity
- The 3-phenylindenylidene group in Ru-NHC-PhInd improves selectivity for trisubstituted alkenes over disubstituted ones, a trait shared with indenylidene analogs like TITTUO and DULVOW .
- Pyridinylpropylidene analogs () exhibit altered selectivity due to π-backbonding interactions with the pyridine group, unlike the purely alkylidene-based Ru-NHC-PhInd .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
